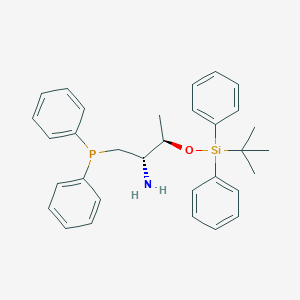
(2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-amine is a chiral compound that features both silyl and phosphanyl functional groups. These types of compounds are often used in organic synthesis and catalysis due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-amine typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of Phosphanyl Group: The phosphanyl group is introduced using a suitable phosphine reagent, such as diphenylphosphine, under inert conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phosphanyl group can undergo oxidation to form phosphine oxides.
Reduction: The compound can be reduced under hydrogenation conditions to modify the amine group.
Substitution: The silyl group can be substituted with other protecting groups or functional groups using fluoride sources like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Modified amine derivatives.
Substitution: Compounds with different protecting groups or functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as ligands in transition metal-catalyzed reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for potential use in the development of pharmaceuticals.
Industry
Material Science: Applied in the creation of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through its functional groups:
Phosphanyl Group: Acts as a ligand, coordinating with metal centers in catalytic processes.
Silyl Group: Provides steric protection and can be selectively removed to reveal reactive sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-3-((tert-Butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-amine
- (2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)pentan-2-amine
Uniqueness
Steric Effects: The tert-butyldiphenylsilyl group provides unique steric hindrance compared to other silyl groups.
Electronic Effects: The diphenylphosphanyl group offers distinct electronic properties that influence reactivity and selectivity in catalytic processes.
Eigenschaften
Molekularformel |
C32H38NOPSi |
|---|---|
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
(2S,3R)-3-[tert-butyl(diphenyl)silyl]oxy-1-diphenylphosphanylbutan-2-amine |
InChI |
InChI=1S/C32H38NOPSi/c1-26(31(33)25-35(27-17-9-5-10-18-27)28-19-11-6-12-20-28)34-36(32(2,3)4,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24,26,31H,25,33H2,1-4H3/t26-,31-/m1/s1 |
InChI-Schlüssel |
XAZJFFIHHRKPDR-MXBOTTGLSA-N |
Isomerische SMILES |
C[C@H]([C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Kanonische SMILES |
CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


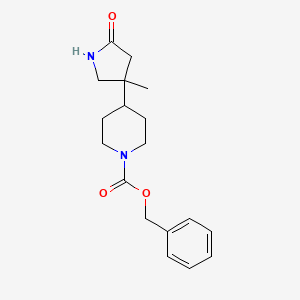

![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)
![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
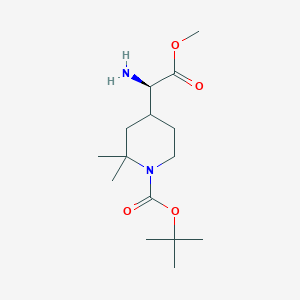
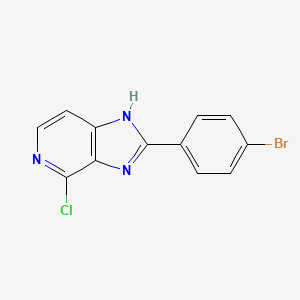


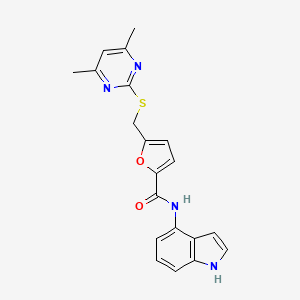
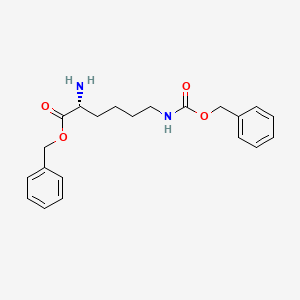
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
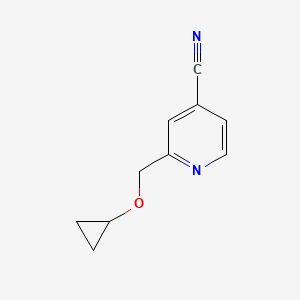
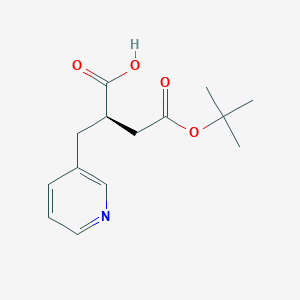
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
